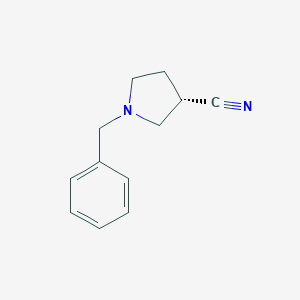
(S)-1-Benzyl-pyrrolidine-3-carbonitrile
描述
(S)-1-Benzyl-pyrrolidine-3-carbonitrile is a compound that can be inferred to have relevance in synthetic organic chemistry, although it is not directly mentioned in the provided papers. The structure suggests it is a nitrile-containing heterocycle with a benzyl group attached. This type of compound could be of interest due to its potential pharmacological properties and as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been described in the provided papers. For instance, a compound with a similar pyrrolidine structure, (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, was synthesized from L-proline through N-chloroacetylation, carboxyl amination, and carboxamide dehydration . This synthesis route is noted for its low cost, simple operation, and mild reaction conditions, which could be relevant for the synthesis of (S)-1-Benzyl-pyrrolidine-3-carbonitrile.
Molecular Structure Analysis
While the exact molecular structure of (S)-1-Benzyl-pyrrolidine-3-carbonitrile is not provided, the related structures in the papers suggest that such compounds are characterized using techniques like 1H-NMR, 13C-NMR, IR spectroscopy, and mass spectrometry (MS) . These techniques would likely be used to confirm the structure of (S)-1-Benzyl-pyrrolidine-3-carbonitrile as well.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds involve the use of reagents such as N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a potassium carbonate (K2CO3)/acetonitrile (MeCN) system under reflux . These conditions could potentially be adapted for the synthesis of (S)-1-Benzyl-pyrrolidine-3-carbonitrile, considering the structural similarities.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-1-Benzyl-pyrrolidine-3-carbonitrile are not directly reported in the provided papers. However, based on the properties of similar compounds, one could expect it to be a crystalline solid at room temperature, with specific NMR and IR spectra that would be indicative of its functional groups and molecular framework . The solubility, melting point, and stability would be important properties to determine experimentally for this compound.
属性
IUPAC Name |
(3S)-1-benzylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCQUUNQHVAFSM-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C#N)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl-pyrrolidine-3-carbonitrile | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![chlorotitanium(1+);cyclopenta-1,3-diene;[(4S,5S)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol](/img/structure/B137016.png)
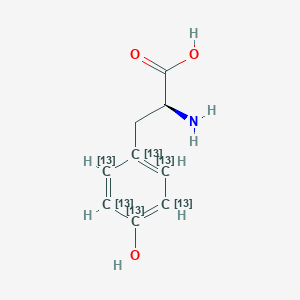
![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)
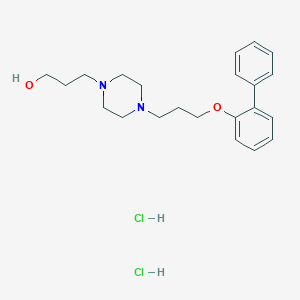
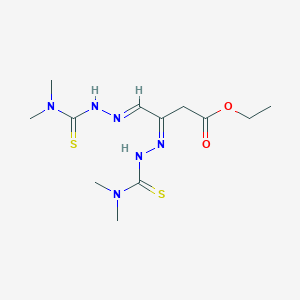
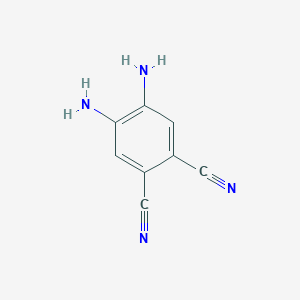

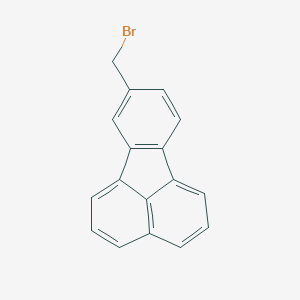
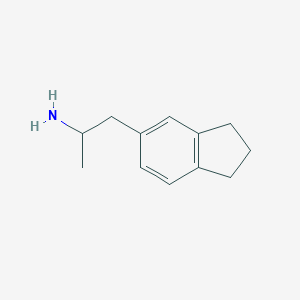
![N-(furo[2,3-c]pyridin-2-ylmethyl)acetamide](/img/structure/B137040.png)
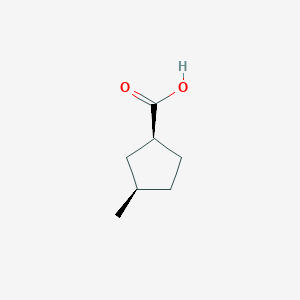
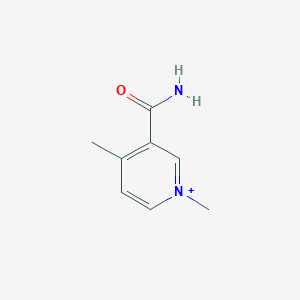
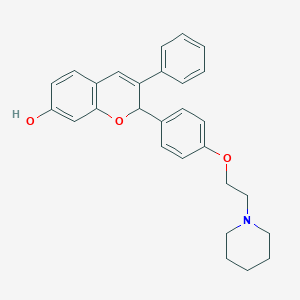
![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)